Biotin-PEG3-CoenzymeA
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Overview
Description
Biotin-PEG3-CoenzymeA is a non-cell-permeable substrate based on biotin with a polyethylene glycol (PEG) linker. This compound is used for biotinylation of living cells, labeling in solution, and interaction studies. It is particularly valuable in biochemical assays and research due to its ability to facilitate the attachment of biotin to various molecules, enhancing their detection and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CoenzymeA involves the conjugation of biotin to CoenzymeA through a PEG linker. The process typically includes the activation of biotin and CoenzymeA, followed by their coupling via the PEG linker. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-CoenzymeA primarily undergoes biotinylation reactions, where it attaches biotin to target molecules. This compound can also participate in substitution reactions due to the presence of reactive groups in its structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DMSO, DMF, and various catalysts that facilitate the biotinylation process. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin and CoenzymeA components .
Major Products Formed
The major products formed from reactions involving this compound are biotinylated molecules, which can be proteins, nucleic acids, or other biomolecules. These biotinylated products are then used in various assays and interaction studies .
Scientific Research Applications
Biotin-PEG3-CoenzymeA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and modification of biomolecules for detection and analysis.
Biology: Facilitates the study of protein-protein interactions, enzyme activities, and cellular processes through biotinylation.
Medicine: Employed in diagnostic assays and therapeutic research to track and analyze biomolecules.
Industry: Utilized in the development of biochemical assays and research tools for various applications.
Mechanism of Action
Biotin-PEG3-CoenzymeA exerts its effects through the biotinylation of target molecules. The PEG linker enhances the solubility and flexibility of the compound, allowing it to interact with a wide range of biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and analysis of the biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-CoenzymeA: Similar structure but with a shorter PEG linker.
Biotin-PEG4-CoenzymeA: Similar structure but with a longer PEG linker.
Biotin-PEG3-Azide: Contains an azide group instead of CoenzymeA, used for click chemistry applications.
Uniqueness
Biotin-PEG3-CoenzymeA is unique due to its specific combination of biotin, PEG linker, and CoenzymeA. This combination provides a balance of solubility, flexibility, and functionality, making it highly effective for biotinylation and interaction studies .
Properties
Molecular Formula |
C46H84N15O24P3S2 |
---|---|
Molecular Weight |
1388.3 g/mol |
IUPAC Name |
triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1 |
InChI Key |
AJWBJXLVPQLQTK-GEWRIZEDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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